

Unecritinib for ROS1-rearranged lung cancer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Unecritinib*

Cat. No.: *B15139522*

[Get Quote](#)

An In-depth Technical Guide to **Unecritinib** for ROS1-Rearranged Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

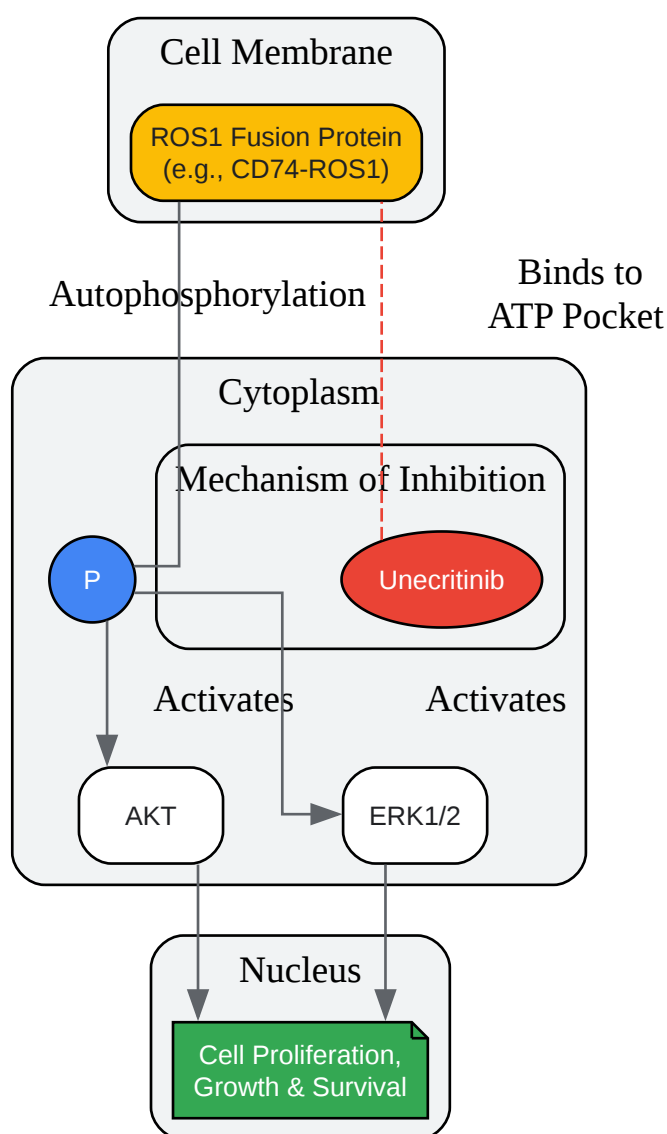
Abstract

ROS1 rearrangements define a distinct molecular subtype of non-small cell lung cancer (NSCLC), occurring in approximately 1-2% of patients, particularly younger non-smokers with adenocarcinoma histology.[1][2][3][4] The development of targeted tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for this patient population. **Unecritinib** (TQ-B3101) is a novel, orally available, multi-targeted TKI designed to inhibit ROS1, ALK, and c-MET.[1][5][6] As a structurally modified derivative of crizotinib, it has demonstrated potent antitumor activity and a manageable safety profile in clinical trials involving patients with ROS1-positive advanced NSCLC.[6][7] This guide provides a comprehensive technical overview of **unecritinib**, summarizing its mechanism of action, clinical efficacy and safety data from key trials, and relevant experimental protocols.

Mechanism of Action

Unecritinib is a multi-tyrosine kinase inhibitor that exerts its therapeutic effect by targeting key oncogenic drivers.[5][8] Its primary targets include ROS1, ALK, and c-MET receptor tyrosine kinases.[1][6] In ROS1-rearranged NSCLC, a chromosomal translocation results in the fusion of the ROS1 gene with a partner gene (such as CD74), leading to the expression of a chimeric fusion protein with a constitutively active kinase domain.[6][9]

This aberrant kinase activity triggers downstream signaling cascades, including the AKT and MAPK/ERK pathways, which promote uncontrolled cell proliferation, growth, and survival.[10] **Unecritinib** binds to the ATP-binding pocket of the ROS1 kinase domain, effectively inhibiting its phosphorylation and blocking the activation of these downstream pathways, ultimately leading to tumor cell apoptosis.[8][10] Preclinical data for **unecritinib**'s active metabolite, **unecritinib** M, shows a high potency for wildtype ROS1 with an IC50 of 0.8 nM.[10]



[Click to download full resolution via product page](#)

Caption: ROS1 signaling pathway and inhibition by **unecritinib**.

Clinical Development and Efficacy

Unecritinib has been evaluated in Phase I and Phase II clinical trials, demonstrating significant efficacy in ROS1 inhibitor-naïve patients with advanced or metastatic ROS1-rearranged NSCLC.

Phase I Trial (NCT03019276)

A Phase I dose-escalation and expansion study characterized the safety, tolerability, and preliminary antitumor activity of **unecritinib**.^{[6][7]} In 36 efficacy-evaluable patients with ROS1-positive NSCLC, the objective response rate (ORR) was 63.9%.^{[6][7]} The study established the recommended Phase II dose (RP2D) as 300 mg administered twice daily (BID).^[1]

Phase II Trial (NCT03972189)

This single-arm, multicenter Phase II study enrolled 111 ROS1 inhibitor-naïve patients in China with locally advanced or metastatic ROS1-positive NSCLC.^{[1][11]} Patients received **unecritinib** at the RP2D of 300 mg BID.^[11] The primary endpoint was ORR as assessed by an Independent Review Committee (IRC).^{[7][11]}

The trial demonstrated promising efficacy, with a high objective response rate and durable responses.^[11] Notably, **unecritinib** showed efficacy in patients with brain metastases, a common site of disease progression in this population.^{[5][7][11]}

Efficacy Data Summary

The following tables summarize the key efficacy findings from the Phase II trial of **unecritinib**.

Table 1: Overall Efficacy in ROS1-Rearranged NSCLC (Phase II, N=111)

Endpoint	Result	95% Confidence Interval	Citation
Objective Response Rate (ORR)	80.2%	71.5% - 87.1%	[6] [7]
Disease Control Rate (DCR)	87.4%	79.7% - 92.9%	[11]
Median Duration of Response (DoR)	20.3 months	11.0 - 26.1 months	[11]
Median Progression-Free Survival (PFS)	16.5 months	10.2 - 27.0 months	[6] [7]
12-Month Overall Survival (OS) Rate	98.1%	92.5% - 99.5%	[11]

| 24-Month Overall Survival (OS) Rate | 88.1% | 73.7% - 94.9% |[\[11\]](#) |

Table 2: Patient Demographics and Baseline Characteristics (Phase II, N=111)

Characteristic	Percentage / Value	Citation
Median Age (Range)	52 years (44-59)	[11]
Female	61.3%	[11]
ECOG Performance Status 1	71.2%	[11]
Never Smoked	72.1%	[11]
Histology: Adenocarcinoma	99.1% (All but one patient)	[11]
Stage IV Disease	92.8%	[11]

| Baseline Brain Metastases | 29.7% |[\[11\]](#) |

Safety and Tolerability Profile

Unecritinib demonstrated a manageable safety profile. The majority of treatment-related adverse events (TRAEs) were grade 1 or 2.

Table 3: Summary of Treatment-Related Adverse Events (TRAEs) (Phase II, N=111)

Adverse Event	Any Grade	Grade ≥3	Citation
Increased Aspartate Aminotransferase (AST)	73.9%	3.6%	[11]
Increased Alanine Aminotransferase (ALT)	72.1%	7.2%	[11]
Vomiting	63.1%	N/A	[11]
Decreased Neutrophil Count	56.8%	25.2%	[11]
Decreased Leukocyte Count	N/A	7.2%	[11]
Ocular Disorders	26.1%	0%	[1][11]

| Neurotoxicity | 34.4% | 0% [[7] |

TRAEs led to dose disruption in 35.1% of patients, dose reduction in 16.2%, and treatment discontinuation in 16.2%.[11] The low incidence of high-grade ocular and neurological toxicities is a notable finding compared to other TKIs.[6][7]

Experimental Protocols

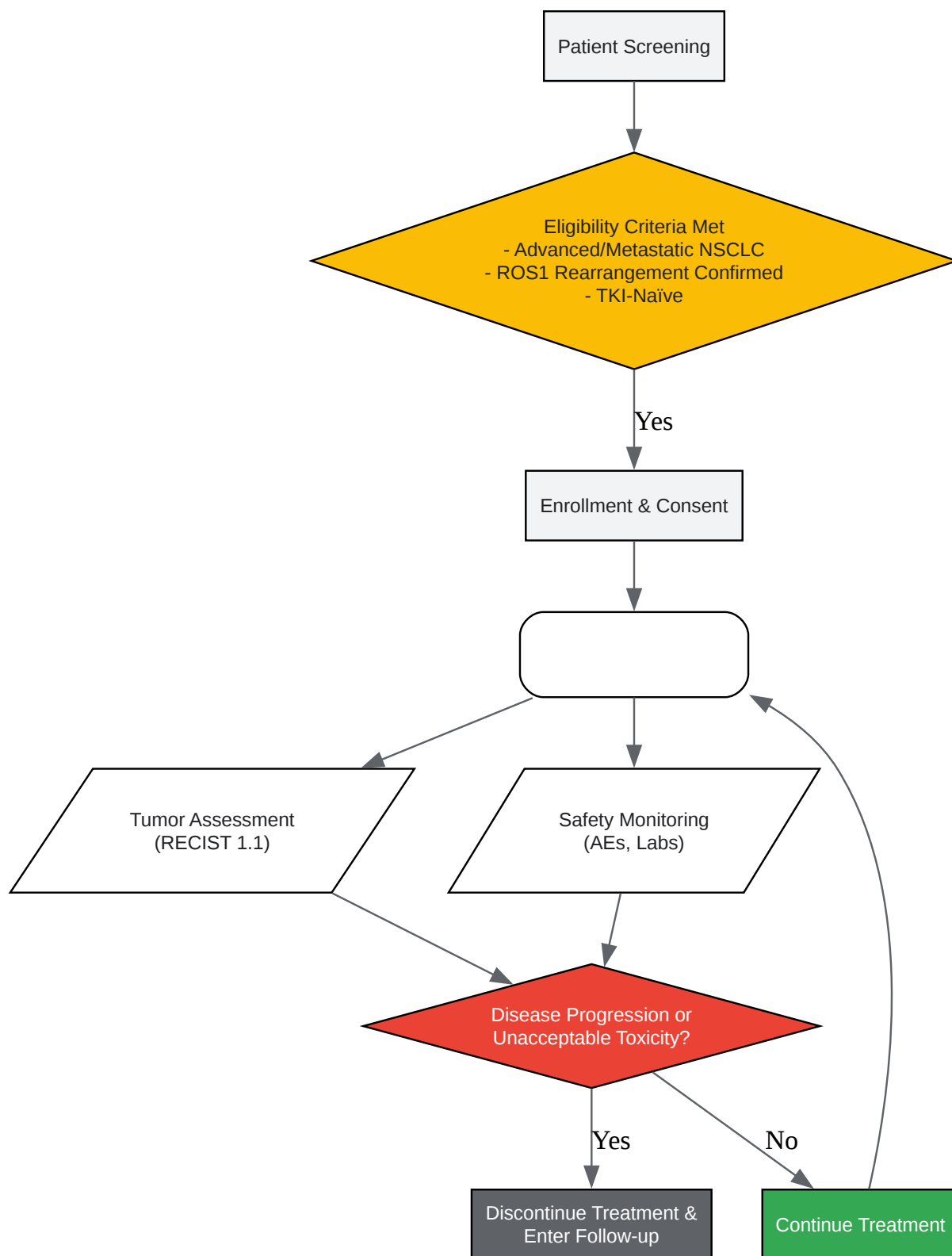
Clinical Trial Design

The clinical development of **unecritinib** followed a standard pathway for targeted oncology agents.

- Phase I (NCT03019276): This was a 3+3 dose-escalation study to determine the maximum tolerated dose (MTD) and RP2D.[6][7] Patients with advanced solid tumors, including ROS1-

rearranged NSCLC, were enrolled.[6] Dose cohorts included 100, 200, and 300 mg once daily (QD), and 200, 250, 300, and 350 mg twice daily (BID), followed by a dose-expansion phase.[6][7]

- Phase II (NCT03972189): This was an open-label, single-arm study evaluating the efficacy and safety of **unecritinib** at the RP2D (300 mg BID) in ROS1 inhibitor-naïve patients with ROS1-rearranged NSCLC.[6][7][11] Treatment was administered in continuous 28-day cycles until disease progression or unacceptable toxicity.[6][7]



[Click to download full resolution via product page](#)

Caption: Phase II clinical trial workflow for **unecritinib**.

Efficacy and Safety Assessment

- **Tumor Response:** Tumor assessments were conducted according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1). The primary endpoint, ORR, was defined as the proportion of patients with a complete response (CR) or partial response (PR).[\[11\]](#)
- **Safety:** Adverse events were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Biomarker Testing Protocol

Patient eligibility for the clinical trials required confirmation of a ROS1 gene rearrangement. Standard methods for detecting such rearrangements include:

- **Fluorescence In Situ Hybridization (FISH):** Utilizes break-apart probes to detect the chromosomal translocation of the ROS1 gene. This is often considered the gold standard for confirmation.[\[4\]](#)[\[12\]](#)
- **Next-Generation Sequencing (NGS):** DNA- or RNA-based NGS panels can identify known and novel ROS1 fusion partners, providing comprehensive genomic information.[\[4\]](#)
- **Immunohistochemistry (IHC):** Can be used as a screening tool to detect overexpression of the ROS1 protein, which is suggestive of a rearrangement. Positive IHC results are typically confirmed by FISH or NGS.[\[4\]](#)[\[12\]](#)

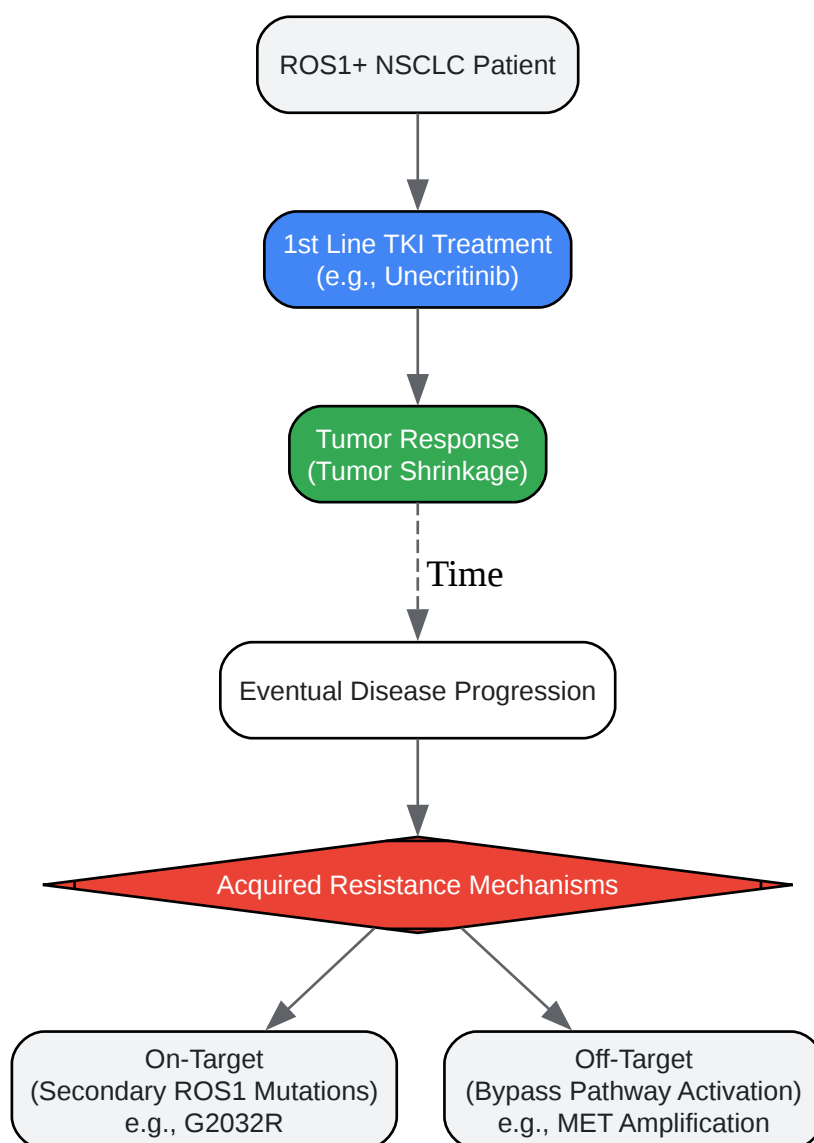
Mechanisms of Resistance

While **unecritinib** shows high efficacy as a first-line agent, the development of therapeutic resistance is an anticipated challenge, as observed with other TKIs.[\[13\]](#)[\[14\]](#) Mechanisms of resistance to ROS1 inhibitors are broadly categorized as on-target (mutations within the ROS1 kinase domain) or off-target (activation of bypass signaling pathways).[\[13\]](#)[\[14\]](#)

- **On-Target Resistance:** Secondary mutations in the ROS1 kinase domain can sterically hinder drug binding. The most common crizotinib resistance mutation is the G2032R solvent-front mutation.[\[13\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) Other mutations like D2033N and L2086F have also been identified after progression on various ROS1 inhibitors.[\[15\]](#)[\[16\]](#)

- Off-Target Resistance: Cancer cells can develop ROS1-independence by activating parallel signaling pathways to maintain cell growth and survival. Examples include MET amplification and mutations in the RAS/MAPK pathway (e.g., KRAS mutations).[15]

Currently, there is limited published data on the specific resistance mutations that emerge following treatment with **unecritinib**. Further research and analysis of post-progression biopsies from patients treated with **unecritinib** are necessary to characterize its resistance profile, which will be critical for developing next-generation therapeutic strategies.



[Click to download full resolution via product page](#)

Caption: Logical flow of acquired resistance to ROS1 TKIs.

Conclusion

Unecritinib is a highly efficacious and safe new therapeutic option for the first-line treatment of patients with advanced or metastatic ROS1-rearranged NSCLC.[5][7][11] With a high objective response rate, durable responses, and significant activity against brain metastases, it represents a strong alternative to other approved ROS1 inhibitors.[7][11] Its manageable safety profile, particularly the low incidence of severe ocular and neurological toxicities, is a key differentiating factor.[6][7] Ongoing research will be essential to understand the mechanisms of acquired resistance to **unecritinib** and to inform the development of subsequent lines of therapy to further improve outcomes for this patient population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ROS1 rearrangement-targeting unecritinib is a potential new first-line strategy - Medical Conferences [conferences.medicom-publishers.com]
- 2. Pre-clinical modelling of ROS1+ non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medpagetoday.com [medpagetoday.com]
- 4. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy, safety and pharmacokinetics of Unecritinib (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy, safety and pharmacokinetics of Unecritinib (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Unecritinib? [synapse.patsnap.com]
- 9. Novel drug shows promise in early-stage ROS1 clinical trials | LCFA [lcfamerica.org]
- 10. researchgate.net [researchgate.net]

- 11. targetedonc.com [targetedonc.com]
- 12. researchgate.net [researchgate.net]
- 13. Resistance profile and structural modeling of next-generation ROS1 tyrosine kinase inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 15. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frequency and spectrum of ROS1 resistance mutations in ROS1-positive lung cancer patients progressing on crizotinib. - ASCO [asco.org]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Unecritinib for ROS1-rearranged lung cancer]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15139522#unecritinib-for-ros1-rearranged-lung-cancer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com